molecular formula C16H16O4 B6365564 2-(2-Methoxy-5-methylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261974-24-6

2-(2-Methoxy-5-methylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6365564
CAS RN: 1261974-24-6
M. Wt: 272.29 g/mol
InChI Key: XKNSRAPRJZMJGQ-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)-5-methoxybenzoic acid (2-MMP-5-MBA) is a phenolic acid that has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. 2-MMP-5-MBA has been found to have a number of biochemical and physiological effects, as well as a number of advantages and limitations when used in laboratory experiments.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)-5-methoxybenzoic acid, 95% has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been found to be useful in a variety of applications, including as a reagent for the synthesis of other compounds, as a substrate for enzymes, and as a tool for studying biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-5-methoxybenzoic acid, 95% is not yet fully understood, but it is believed to be related to its ability to interact with enzymes and other proteins in the body. It is thought to bind to certain proteins, which then activates or inhibits their activity. This can lead to changes in biochemical and physiological processes, such as changes in enzyme activity or the production of hormones.
Biochemical and Physiological Effects
2-(2-Methoxy-5-methylphenyl)-5-methoxybenzoic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to act as an inhibitor of enzymes such as caspases, which are involved in apoptosis, or programmed cell death. It has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, it has been found to have anti-inflammatory and antifungal properties.

Advantages and Limitations for Lab Experiments

2-(2-Methoxy-5-methylphenyl)-5-methoxybenzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, it is relatively stable and can be stored at room temperature for extended periods of time. However, it can be toxic at high concentrations and can cause irritation to the skin and eyes.

Future Directions

There are a number of potential future directions for the research and application of 2-(2-Methoxy-5-methylphenyl)-5-methoxybenzoic acid, 95%. One potential direction is to further study its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to determine its potential applications in drug development and in the treatment of diseases. Additionally, further research could be done to explore its potential uses as an antioxidant, anti-inflammatory, and antifungal agent. Finally, further research could be done to explore its potential applications in the synthesis of other compounds.

Synthesis Methods

2-(2-Methoxy-5-methylphenyl)-5-methoxybenzoic acid, 95% can be synthesized through a number of methods, including a condensation reaction between 2-methoxy-5-methylphenol and 5-methoxybenzoic acid. This reaction is typically carried out in an inert atmosphere with a catalyst, such as a Lewis acid, and a solvent, such as ethanol. The reaction is typically carried out at a temperature of around 80°C and can be completed in 1-2 hours.

properties

IUPAC Name

5-methoxy-2-(2-methoxy-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-4-7-15(20-3)13(8-10)12-6-5-11(19-2)9-14(12)16(17)18/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNSRAPRJZMJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681455
Record name 2',4-Dimethoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-5-methylphenyl)-5-methoxybenzoic acid

CAS RN

1261974-24-6
Record name 2',4-Dimethoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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